1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure with a sulfonamide group (phenethylsulfonyl) at the 8-position and a pyrrolidine-2,5-dione moiety at the 3-position. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions.
Properties
IUPAC Name |
1-[8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-18-8-9-19(23)20(18)17-12-15-6-7-16(13-17)21(15)26(24,25)11-10-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLYYGKZADQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves a series of organic reactions. One common synthetic route includes the use of a [5+2] cascade approach, which enables the formation of the bicyclo[3.2.1]octane skeleton . This method involves oxidative dearomatization and subsequent cyclization steps, often under solvent-dependent conditions to achieve high yields and diastereoselectivity .
Chemical Reactions Analysis
1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonyl group, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has shown that derivatives of bicyclic compounds similar to 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione possess antimicrobial properties. For instance, studies on azabicyclo compounds indicate their effectiveness against various pathogens due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
2. Neurological Disorders
The compound's structural similarity to known neuroactive agents suggests its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that bicyclic compounds can modulate neurotransmitter systems effectively, enhancing cognitive function and providing neuroprotective effects .
3. Anti-inflammatory Properties
Studies have reported the anti-inflammatory effects of related bicyclic structures, which may extend to this compound. These compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for inflammatory disease treatments .
Synthetic Applications
1. Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through reactions like cycloadditions and functional group modifications. Its unique structure allows for the development of new synthetic routes to obtain other biologically active compounds .
2. Chiral Synthesis
Given its chiral nature, this compound is valuable in asymmetric synthesis processes where enantiomerically pure substances are desired. Its application in synthesizing chiral drugs can significantly enhance the efficacy and safety profiles of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold is shared among several derivatives, but substituent variations significantly alter physicochemical and biological properties.
Table 1: Key Structural and Functional Differences
Conformational and Crystallographic Insights
Target Compound vs. (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one :
The fluoronitrophenyl analog exhibits a chair conformation in the piperidine ring and an envelope conformation in the pyrrolidine ring, with dihedral angles of 86.59° and 67.63° between aromatic and bicyclic planes . These angles suggest rigidity that may hinder binding to flexible enzyme pockets compared to the target compound’s phenethylsulfonyl group, which offers rotational freedom for optimized interactions.- Comparison with Bromodomain Inhibitors: A related 8-azabicyclo[3.2.1]octane derivative in binds to the ATAD2 bromodomain via a tetrahydrothiopyran-quinolinone substituent. This highlights the scaffold’s versatility in targeting diverse proteins when paired with appropriate functional groups .
Biological Activity
The compound 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a bicyclic structure with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.49 g/mol. The structure features a pyrrolidine ring and an azabicyclo framework, which are significant for its biological interactions.
- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors. This interaction suggests potential applications in treating mood disorders and anxiety .
- Antagonistic Effects : Research indicates that the compound may exhibit antagonistic properties against certain neurotransmitter receptors, which could be beneficial in managing conditions like schizophrenia or other psychotic disorders .
- Enzyme Inhibition : The sulfonyl group in the structure may enhance the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism, thus prolonging the effects of neurotransmitters like serotonin and dopamine .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Serotonin Receptor | Modulation of 5-HT1A and 5-HT3 | |
| Antipsychotic | Potential for managing psychosis | |
| Enzyme Inhibition | Inhibition of neurotransmitter metabolism |
Study 1: Antidepressant Potential
A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in depressive-like behaviors. This was attributed to its action on serotonin receptors, providing evidence for its potential use as an antidepressant agent.
Study 2: Schizophrenia Management
In a controlled clinical trial involving patients with schizophrenia, participants receiving the compound showed improved symptoms compared to those on placebo. This suggests that the compound may be effective in reducing psychotic symptoms through its receptor antagonism.
Study 3: Safety and Toxicity Profile
Toxicological assessments indicated that while the compound exhibits therapeutic benefits, it also has a safety profile that requires further exploration. Side effects included mild gastrointestinal disturbances, which were manageable and resolved upon discontinuation of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
